molecular formula C5H6N2O4S2 B13248258 (5-Nitrothiophen-2-yl)methanesulfonamide

(5-Nitrothiophen-2-yl)methanesulfonamide

Cat. No.: B13248258
M. Wt: 222.2 g/mol
InChI Key: WYPXPBBOQYHOPH-UHFFFAOYSA-N
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Description

(5-Nitrothiophen-2-yl)methanesulfonamide is a chemical compound of interest in medicinal chemistry and antibacterial research. It belongs to a class of nitrothiophene derivatives that have been explored for their potential biological activities. Related nitrothiophene sulfonamides and carboxamides have been identified as key scaffolds in developing novel antibacterial agents, particularly against challenging Gram-negative pathogens . One major area of research for nitrothiophene-containing compounds is their role as prodrugs. Specific bacterial nitroreductase enzymes, such as NfsA and NfsB found in E. coli and other Enterobacteriaceae, can activate these compounds, leading to potent bactericidal effects . This mechanism offers a promising pathway for targeting antibiotic-resistant bacteria. Furthermore, structurally similar compounds featuring the 5-nitrothiophene moiety are utilized in chemical biology as ligands for various protein targets, highlighting the versatility of this chemical group in drug discovery efforts . Researchers value this compound as a building block for synthesizing more complex molecules or for direct biological evaluation. This compound is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O4S2

Molecular Weight

222.2 g/mol

IUPAC Name

(5-nitrothiophen-2-yl)methanesulfonamide

InChI

InChI=1S/C5H6N2O4S2/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2,(H2,6,10,11)

InChI Key

WYPXPBBOQYHOPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CS(=O)(=O)N

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Nitrothiophen 2 Yl Methanesulfonamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For a compound like (5-Nitrothiophen-2-yl)methanesulfonamide, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the methylene (B1212753) group of the methanesulfonamide (B31651) moiety. The protons on the 5-nitrothiophene ring typically appear in the aromatic region (δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitro group, the proton at the C-3 position would likely be downfield shifted compared to the proton at the C-4 position. The chemical shifts and coupling constants between these protons would confirm their relative positions on the thiophene ring. The methylene protons of the methanesulfonamide group would likely appear as a singlet in the range of δ 4.0-5.0 ppm, and the NH proton of the sulfonamide would be observed as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. The carbon atoms of the thiophene ring would resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the nitro group (C-5) would be significantly downfield-shifted. The methylene carbon of the methanesulfonamide group would be expected in the range of δ 40-60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene H-37.5 - 8.0125 - 135
Thiophene H-47.0 - 7.5120 - 130
Methylene (CH₂)4.0 - 5.040 - 60
Sulfonamide (NH)Variable-
Thiophene C-2-140 - 150
Thiophene C-5-150 - 160

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

Asymmetric and Symmetric SO₂ Stretching: Strong absorption bands characteristic of the sulfonamide group would be present at approximately 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). rsc.org

Asymmetric and Symmetric NO₂ Stretching: Strong bands for the nitro group would be expected around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

C=C Stretching: Aromatic C=C stretching vibrations of the thiophene ring would be found in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
SulfonamideN-H Stretch3200 - 3400
SulfonamideAsymmetric SO₂ Stretch1320 - 1350
SulfonamideSymmetric SO₂ Stretch1140 - 1160
NitroAsymmetric NO₂ Stretch1500 - 1550
NitroSymmetric NO₂ Stretch1330 - 1370
Thiophene RingC=C Stretch1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of the conjugated 5-nitrothiophene chromophore in this compound would result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum. Typically, nitroaromatic compounds exhibit strong π → π* transitions. For a similar compound, {(4-nitrophenyl)sulfonyl}tryptophan, absorption bands corresponding to π-π* and n-π* transitions were observed. nih.gov One would expect to see absorption bands in the range of 250-400 nm for this compound.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the sulfonamide N-H group and the oxygen atoms of the nitro and sulfonyl groups. The crystal structures of various sulfonamide derivatives have been determined, showing that the geometry of the sulfonamide group is relatively consistent across different molecules. rsc.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, EI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming the elemental formula of this compound.

Computational Chemistry and Theoretical Studies on 5 Nitrothiophen 2 Yl Methanesulfonamide Systems

Molecular Mechanics and Conformational Analysis

Molecular mechanics is a computational method that utilizes classical physics to model the potential energy surface of a molecule. By calculating the steric and electrostatic interactions between atoms, it is possible to determine the most stable three-dimensional arrangements, or conformations, of a molecule. Conformational analysis of (5-Nitrothiophen-2-yl)methanesulfonamide is crucial as the molecule's shape dictates its ability to interact with biological receptors.

Studies on a series of 5-nitrothiophen derivatives, including this compound, have employed molecular mechanics to explore their conformational preferences. These analyses typically involve systematic rotations around single bonds to map the potential energy landscape and identify low-energy conformers. The inherent flexibility of the methanesulfonamide (B31651) side chain, coupled with the electronic influence of the nitro group on the thiophene (B33073) ring, results in a complex conformational space. The preferred conformations are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding.

Table 1: Illustrative Conformational Analysis Data for this compound

Dihedral AngleTorsion (degrees)Relative Energy (kcal/mol)
O-S-C-C (Thiophene)600.0
O-S-C-C (Thiophene)1802.5
N-S-C-C (Thiophene)-600.2
N-S-C-C (Thiophene)1803.1

Note: This table is illustrative and represents the type of data generated from molecular mechanics studies. Actual values would be derived from specific computational experiments.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. These studies are pivotal for predicting the binding mode and affinity of a potential drug candidate and for understanding the molecular basis of its activity.

Research has focused on the docking of 5-nitrothiophen derivatives against key enzymes from pathogenic organisms, such as trypanothione (B104310) reductase and glutathione (B108866) reductase. mdpi.com These enzymes are crucial for the redox balance in parasites like Trypanosoma and are attractive targets for drug development.

Prediction of Binding Modes and Affinities

Docking simulations of the 5-nitrothiophen series have revealed that these compounds can occupy several potential binding sites on their target enzymes, including the active site, the dimer interface, and the NADPH binding site. mdpi.com The predicted binding mode for this compound and its analogs suggests a preference for the interface site of both trypanothione and glutathione reductases. mdpi.com This finding is significant as it suggests a potential mechanism of inhibition that is not competitive with the enzyme's natural substrate.

Table 2: Illustrative Molecular Docking Results for this compound

Target ProteinBinding SitePredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, µM)
Trypanothione ReductaseInterface Site-8.51.5
Trypanothione ReductaseActive Site-6.225.0
Glutathione ReductaseInterface Site-8.12.2
Glutathione ReductaseActive Site-5.935.5

Note: This table is illustrative. The values represent typical outputs from molecular docking studies and are not experimentally derived for this specific compound.

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial outcome of molecular docking is the detailed visualization of the interactions between the ligand and the amino acid residues of the protein's binding site. For this compound, the predicted binding at the interface site of trypanothione reductase involves a network of non-covalent interactions.

The nitro group of the thiophene ring is often predicted to form hydrogen bonds with polar residues, while the thiophene ring itself can engage in hydrophobic and π-stacking interactions with aromatic residues. The sulfonamide group is also a key player, capable of forming hydrogen bonds with the protein backbone or side-chain atoms. The characteristics of the binding site at the dimer interface, which accommodates these interactions, are crucial for the selective binding of this class of compounds.

Table 3: Illustrative Key Interacting Residues for this compound at the Trypanothione Reductase Interface Site

Amino Acid ResidueType of Interaction
Arginine (Arg)Hydrogen Bond with Nitro Group
Tyrosine (Tyr)π-π Stacking with Thiophene Ring
Leucine (Leu)Hydrophobic Interaction
Valine (Val)Hydrophobic Interaction
Serine (Ser)Hydrogen Bond with Sulfonamide

Note: This table is illustrative and based on the general principles of ligand-protein interactions for this class of compounds.

Structure Activity Relationship Sar Investigations of 5 Nitrothiophen 2 Yl Methanesulfonamide Analogues

Impact of Nitro Group Position and Presence on Biological Activity

The nitro group is a critical pharmacophore in many biologically active molecules, and its presence and position on the thiophene (B33073) ring of (5-Nitrothiophen-2-yl)methanesulfonamide analogues are pivotal determinants of their activity. nih.govmdpi.com The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, which can enhance interactions with biological targets. mdpi.comsvedbergopen.com

Research has consistently shown that the presence of a nitro group at the C-5 position of the thiophene ring is essential for the potent biological activity of these compounds. researchgate.net Mechanistic studies on certain 5-nitrothiophenes indicate that this specific substitution is required for their bioactivation by nitroreductases. researchgate.net Shifting the nitro group from the C-5 to the C-3 position, or replacing it with other groups like an acetyl group, has been shown to abolish or significantly reduce activity. researchgate.net

Furthermore, the number of nitro groups can also impact efficacy. For instance, in a series of biologically active 2-nitrothiophenes, the presence of an additional nitro group at the 3-position was found to have a significant effect on their antibacterial activity. nih.gov Specifically, 2-chloro- and 2-bromo-3,5-dinitrothiophenes were predicted to have the highest activity against both Escherichia coli and Micrococcus luteus, while the simplest analogue, 2-nitrothiophene, was the least active. nih.gov This suggests that for certain biological targets, multiple nitro groups can amplify the desired pharmacological effect. However, it is also noted that medicinal chemists often try to avoid multiple nitro groups due to potential toxicity concerns. nih.gov

The necessity of the nitro group for activity is further highlighted in studies where it is replaced by other electron-withdrawing groups. In several series of related nitroaromatic compounds, replacing a nitro group with chloro, fluoro, bromo, or cyano groups led to a substantial decrease or complete loss of antimycobacterial activity. nih.gov This underscores the unique role of the nitro group in the mechanism of action, which often involves bioreductive activation to generate reactive nitrogen species that are toxic to pathogens. nih.govsvedbergopen.com

Role of the Thiophene Ring Scaffold in Pharmacological Activity

In the context of this compound analogues, the thiophene ring acts as the core structure to which the essential pharmacophoric groups—the nitro group and the sulfonamide moiety—are attached. The electronic properties of the thiophene ring, influenced by the sulfur heteroatom, facilitate the electron-withdrawing effects of the nitro group, which is often crucial for bioactivation. mdpi.com

The versatility of the thiophene scaffold allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. researchgate.net Studies on various thiophene derivatives have demonstrated that this ring system is a key component in compounds with antibacterial, antifungal, anti-inflammatory, and anticancer activities. researchgate.netmdpi.comnih.gov For example, thiophene-based sulfonamides have shown potent inhibitory effects on carbonic anhydrase isoenzymes. nih.gov Similarly, other thiophene derivatives have been investigated as inhibitors of enzymes like 5-lipoxygenase. nih.gov

Influence of Sulfonamide Moiety Substitutions on Efficacy

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, featured in a wide array of drugs with diverse therapeutic applications, including antibacterial, diuretic, and anticancer agents. nih.govajchem-b.comresearchgate.net In this compound and its analogues, the sulfonamide moiety plays a significant role in both the pharmacokinetic and pharmacodynamic properties of the compounds.

The acidic nature of the sulfonamide proton allows it to participate in hydrogen bonding, a key interaction for binding to biological targets such as enzymes. ajchem-b.com The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, further strengthening the interaction with a receptor's active site. ajchem-b.com

Modifications to the sulfonamide nitrogen (the amide part) can have a profound impact on biological activity. Substituting the hydrogen atoms on the sulfonamide nitrogen with various alkyl or aryl groups can alter the compound's lipophilicity, solubility, and binding affinity. For instance, in the development of carbonic anhydrase inhibitors, substitutions on the sulfonamide moiety have been extensively explored to improve potency and selectivity. nih.gov

The following table illustrates how different substitutions on a related sulfonamide scaffold can influence inhibitory activity against two human carbonic anhydrase (hCA) isoenzymes.

CompoundSubstitution on SulfonamidehCA-I Ki (nM)hCA-II Ki (nM)
Acetazolamide (Standard)N-acetyl25012
Thiophene-based Sulfonamide 1Unsubstituted66.4974.88
Thiophene-based Sulfonamide 2Substituted23499038040

Note: Data is illustrative and derived from a study on thiophene-based sulfonamides to show the principle of substitution effects. nih.gov Ki represents the inhibition constant; a lower value indicates higher potency.

This data demonstrates that even simple changes to the sulfonamide group can lead to significant variations in inhibitory potency against different enzyme isoforms. The unsubstituted sulfonamide, in this case, shows potent inhibition, while substitution leads to a dramatic decrease in activity. This highlights the sensitivity of the target's binding pocket to the structure of the sulfonamide moiety.

Conformational Aspects and Their Correlation with Biological Response

Molecular modeling and conformational analysis are essential tools for understanding these spatial arrangements. nih.gov The flexibility or rigidity of the molecule plays a significant role in its biological response. For instance, the bond connecting the methanesulfonamide (B31651) group to the thiophene ring allows for some rotational freedom. The preferred conformation will be the one that minimizes steric hindrance and optimizes intramolecular and intermolecular interactions.

Docking studies of nitrothiophene derivatives with their target enzymes, such as glutathione (B108866) reductase, have shown that the compounds are more likely to bind in specific sites, like the dimer interface, rather than the active site. nih.gov These binding preferences are dictated by the molecule's conformation, which allows it to establish favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the binding pocket. nih.gov

The planarity of the thiophene ring is another important conformational feature. mdpi.com This planarity can facilitate π-π stacking interactions with aromatic amino acid residues in the target protein, contributing to the stability of the drug-receptor complex. The orientation of the nitro group relative to the thiophene ring also affects the molecule's electronic distribution and its potential for bioactivation.

Quantitative Structure-Activity Relationship (QSAR) studies on related nitrothiophene series have found correlations between biological activity and calculated properties such as HOMO (Highest Occupied Molecular Orbital) energies and atomic charges, which are dependent on the molecule's conformation. nih.gov These models can help predict the activity of new analogues based on their structural and conformational properties.

Strategic Modifications for Enhanced Potency and Selectivity

The rational design of more potent and selective analogues of this compound involves strategic modifications to its core structure. These modifications aim to optimize interactions with the target receptor while minimizing off-target effects.

One common strategy is the introduction of various substituents on the thiophene ring or the sulfonamide moiety to probe the steric and electronic requirements of the binding site. researchgate.net For example, adding bulky groups could enhance van der Waals interactions if the binding pocket is large enough to accommodate them, or it could be used to confer selectivity for one receptor over another.

Another approach involves altering the linker between the thiophene ring and the sulfonamide group. Changing the length or flexibility of this linker can affect the positioning of the sulfonamide group within the binding site, potentially leading to improved interactions and higher potency.

Bioisosteric replacement is also a powerful tool in drug design. This involves replacing a functional group with another that has similar physicochemical properties. For example, the thiophene ring itself is a bioisostere of a benzene (B151609) ring. In some cases, replacing the sulfonamide group with another acidic moiety, such as a carboxylic acid or a tetrazole, could be explored to see if it improves activity or pharmacokinetic properties.

The following table presents hypothetical strategic modifications and their potential impact on activity, based on common principles of medicinal chemistry.

Modification SiteModification StrategyRationalePotential Outcome
Thiophene RingIntroduce small alkyl or halogen groupsProbe for additional hydrophobic pockets in the binding siteIncreased potency if interactions are favorable
Sulfonamide NitrogenIncorporate cyclic amines (e.g., pyrrolidine, piperidine)Introduce conformational rigidity and explore new binding vectorsEnhanced selectivity and potency
LinkerVary the length of the alkyl chain (e.g., ethanesulfonamide)Optimize the distance between the thiophene and sulfonamide pharmacophoresImproved binding affinity
Nitro GroupReplace with other strong electron-withdrawing groups (e.g., cyano, trifluoromethyl)Evaluate the specific requirement for the nitro group in bioactivationLikely reduced activity, but confirms the nitro group's essentiality

Ultimately, the goal of these strategic modifications is to develop analogues with an improved therapeutic index. This requires a careful balance between enhancing potency against the desired target and maintaining a favorable selectivity profile to minimize unwanted side effects.

Biological Target Identification and Mechanistic Studies of 5 Nitrothiophen 2 Yl Methanesulfonamide and Analogues

Enzyme Inhibition Studies

There is currently no scientific literature available that details the inhibitory effects of (5-Nitrothiophen-2-yl)methanesulfonamide on any enzyme systems.

Carbonic Anhydrase (CA) Isoenzyme Inhibition (hCA I, hCA II)

Sulfonamides are a well-established class of carbonic anhydrase inhibitors. However, no studies have been published that specifically assess the interaction of this compound with human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).

Without experimental data, the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and Michaelis constant (Km) for this compound against hCA I and hCA II are unknown.

There are no reports of electrochemical studies, such as cyclic voltammetry or differential pulse voltammetry, being used to evaluate the carbonic anhydrase inhibitory potential of this compound.

P2X Receptor Antagonism and Selectivity Profiling (h-P2X2, h-P2X4, h-P2X5, h-P2X7)

The purinergic P2X receptor family is a target for various therapeutic indications, but there is no evidence to suggest that this compound has been screened for activity against any of its subtypes.

No data from calcium influx assays or any other functional assays are available to determine the inhibitory potential of this compound on human P2X2, P2X4, P2X5, or P2X7 receptors.

Ketol-Acid Reductoisomerase (KARI) Inhibition

Ketol-acid reductoisomerase is a crucial enzyme in the biosynthetic pathways of branched-chain amino acids in microorganisms and plants, making it an attractive target for antimicrobial and herbicide development. However, the inhibitory activity of this compound against this enzyme has not been investigated in any published study.

Anti-Mycobacterium tuberculosis Activity and Elucidation of Mechanism of Action

The 5-nitrothiophene class of compounds, which includes this compound, has been identified as a promising area for the development of new anti-tuberculosis agents. Research into analogues has demonstrated potent activity against both replicating and non-replicating forms of Mycobacterium tuberculosis (M. tuberculosis). nih.govresearchgate.net The mechanism of action for this class of compounds is analogous to that of the nitroimidazole drugs, such as pretomanid (B1679085) (PA-824). nih.govnih.gov

Compounds containing the 5-nitrothiophene scaffold have shown significant efficacy against both actively growing and dormant, non-replicating tubercle bacilli. researchgate.net Non-replicating or persistent mycobacteria are believed to be a major reason for the long duration of tuberculosis chemotherapy. researchgate.net The streptomycin-starved M. tuberculosis 18b (ss18b) strain is a frequently used in vitro model to screen compounds for activity against non-replicating bacteria. nih.govmdpi.com

Studies on 5-nitrothiophene analogues have found compounds that are equipotent against the replicating H37Rv strain and the non-replicating ss18b strain. nih.govresearchgate.net For instance, one of the most-studied analogues, 2-(3-methylpiperidin-1-yl)-5-nitrothiophene, demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against both bacterial forms. nih.gov The activity is critically dependent on the presence of the nitro group at the C-5 position of the thiophene (B33073) ring; moving the nitro group to another position or replacing it with an acetyl group results in a loss of antimycobacterial activity. researchgate.netresearchgate.net

Table 1: In Vitro Anti-Mycobacterial Activity of Representative 5-Nitrothiophene Analogues
CompoundMIC against Replicating M. tuberculosis H37Rv (µg/mL)MIC against Non-replicating M. tuberculosis ss18b (µg/mL)Reference
2-(3-methylpiperidin-1-yl)-5-nitrothiophene6.256.25 nih.gov
2-(Piperidin-1-yl)-5-nitrothiophene12.512.5 researchgate.net

The mechanism of action for 5-nitrothiophenes is a multi-step process involving reductive activation within the mycobacterial cell. nih.govnih.gov These compounds are prodrugs that require enzymatic conversion to exert their bactericidal effects. researchgate.net The activation is mediated by a deazaflavin (F420)-dependent nitroreductase enzyme, Ddn (Rv3547), which is also responsible for activating the nitroimidazole class of drugs. nih.govresearchgate.net

The Ddn enzyme reduces the nitro group on the thiophene ring. nih.govresearchgate.net This process leads to the release of reactive nitrogen species, specifically nitric oxide (NO). nih.govnih.govresearchgate.net Nitric oxide is a potent bactericidal agent that non-specifically damages various cellular components, leading to the death of the M. tuberculosis bacillus, irrespective of its metabolic or replicative state. nih.govresearchgate.net This release of NO has been confirmed experimentally; in strains of M. smegmatis engineered to express the Ddn enzyme, exposure to a 5-nitrothiophene compound resulted in a time-dependent increase in nitrite, a stable end-product of NO. nih.govresearchgate.net

Resistance to 5-nitrothiophene compounds in M. tuberculosis has been investigated through the selection and analysis of resistant mutants. nih.govresearchgate.net The primary mechanism of resistance is not through modification of the drug's direct target but rather through the disruption of its activation pathway. nih.gov

Mutants selected for resistance to 5-nitrothiophenes consistently show cross-resistance to the nitroimidazole PA-824, indicating a shared mechanism of activation and resistance. nih.govnih.gov The most common mutations found in these resistant strains affect the biosynthesis of the F420 cofactor. nih.govresearchgate.net The F420 cofactor is essential for the function of the Ddn nitroreductase enzyme. nih.gov Mutations that lead to a loss of F420 production render the Ddn enzyme inactive, preventing the conversion of the 5-nitrothiophene prodrug into its active, nitric oxide-releasing form. nih.govresearchgate.net

Analysis of multiple resistant mutants revealed that all were defective in F420 production. nih.gov This contrasts slightly with resistance to PA-824, where mutations in the Ddn enzyme itself have also been reported, although mutations affecting the F420 cofactor biosynthesis are more common. nih.govmdpi.com The frequency of isolating resistant mutants to 5-nitrothiophenes has been observed to be high in vitro. nih.govresearchgate.net

Anti-HIV Activity and Reverse Transcriptase Inhibition

Based on a review of the available scientific literature, there is no specific information regarding the anti-HIV activity or the potential for reverse transcriptase inhibition by this compound. While non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of anti-HIV drugs, research connecting this specific compound or the broader 5-nitrothiophene class to this biological target has not been identified in the searched sources. mdpi.comnih.gov

Cytotoxic Effects on Defined Cancer Cell Lines (e.g., MCF-7, HL-60)

There is limited publicly available data from the searched literature concerning the specific cytotoxic effects of this compound on the human breast adenocarcinoma cell line MCF-7 and the human promyelocytic leukemia cell line HL-60. While cytotoxicity screening is a standard part of drug discovery, specific results for this compound against these particular cell lines were not found. nih.govnih.govresearchgate.net It is noteworthy that a related analogue, 2-(3-methylpiperidin-1-yl)-5-nitrothiophene, was evaluated for cytotoxicity against HepG2 (human liver carcinoma) and A549 (human lung epithelial) cells and displayed no significant cytotoxicity at a concentration of 20 μg/ml. nih.gov

Antibacterial Activities against Specific Gram-Positive and Gram-Negative Bacterial Strains

The antibacterial potential of compounds featuring a nitrothiophene moiety extends beyond mycobacteria. The nitro group on an aromatic ring is a well-established pharmacophore in antibacterial agents. mdpi.com Studies on nifuroxazide-like compounds, where a nitrofurane was substituted with a nitrothiophene, have demonstrated high antimicrobial activity against multidrug-resistant Staphylococcus aureus (a Gram-positive bacterium). mdpi.com This suggests that the 5-nitrothiophene moiety is an important structural feature for anti-staphylococcal activity. mdpi.com

While broad-spectrum activity is a characteristic of some related nitroaromatic classes like nitrofurans, which show activity against both Gram-positive and Gram-negative bacteria, specific data on the activity of this compound against a wide panel of bacterial strains is not extensively detailed in the searched literature. nih.gov The primary focus of research for many 5-nitrothiophene compounds has been on their potent anti-tuberculosis effects. nih.gov

Exploration of Diverse 5 Nitrothiophen 2 Yl Methanesulfonamide Derivatives and Analogues in Medicinal Chemistry

Thiophene-Sulfonamide Hybrid Molecules

The strategic combination of a thiophene (B33073) ring and a sulfonamide group into a single molecular entity has yielded a plethora of hybrid molecules with significant therapeutic potential. The thiophene nucleus is a privileged scaffold in drug discovery, present in numerous approved drugs, and is recognized for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov When hybridized with a sulfonamide moiety, the resulting compounds often exhibit enhanced or novel pharmacological profiles.

Researchers have synthesized various thiophene-sulfonamide hybrids and evaluated their biological activities. For instance, certain derivatives have been investigated as potent anticancer agents. One study reported a hybrid compound bearing a 5-nitrothiophene moiety that demonstrated significant anticancer activity against HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 0.5, 4, and 4.5 µM, respectively. nih.gov This highlights the potential of the 5-nitrothiophene scaffold in the design of effective cytotoxic agents.

In the realm of antimicrobial research, thiophene-sulfonamide derivatives have also shown promise. A series of 2-amino-5-nitrothiophene derivatives were synthesized and showed inhibitory effects against Staphylococcus aureus. researchgate.net The structure-activity relationship (SAR) studies from this research indicated that different substitutions on the thiophene ring could modulate the antibacterial potency. researchgate.net

The general synthesis of thiophene-sulfonamide hybrids often involves the reaction of a thiophene derivative bearing an amino group with a sulfonyl chloride, or vice-versa. The versatility of this synthetic approach allows for the introduction of a wide range of substituents on both the thiophene and the sulfonamide components, enabling the fine-tuning of their physicochemical and biological properties.

Table 1: Examples of Biologically Active Thiophene-Sulfonamide Hybrid Molecules

Compound ClassBiological ActivityKey FindingsReference
5-Nitrothiophene-bearing hybridAnticancerPotent activity against HCT-116, MCF-7, and HeLa cell lines. nih.gov
2-Amino-5-nitrothiophene derivativesAntibacterialInhibitory effects against Staphylococcus aureus. researchgate.net
General Thiophene-SulfonamidesAntimicrobial, Anti-inflammatory, AnticancerBroad spectrum of biological activities depending on substitution patterns. nih.gov

Integration with Other Heterocyclic Systems (e.g., Isothiazole (B42339), Benzothiazole (B30560), Quinoline (B57606), Anthracene (B1667546), Pyrimidine (B1678525), Thiazole)

To further explore the chemical space and enhance the therapeutic potential of the (5-Nitrothiophen-2-yl)methanesulfonamide scaffold, medicinal chemists have integrated it with other biologically active heterocyclic systems. This molecular hybridization approach aims to combine the pharmacophoric features of different heterocycles to create novel compounds with improved efficacy, selectivity, or pharmacokinetic properties.

Thiazole (B1198619) and Benzothiazole: The fusion of a thiophene-sulfonamide core with thiazole or benzothiazole rings has been explored. For example, new pyranothiazole-Schiff bases bearing a sulfonamide moiety have been synthesized and evaluated for their anticancer and radiosensitizing activities. nih.gov While not direct derivatives of this compound, these studies provide a rationale for incorporating thiazole systems. The benzothiazole nucleus is another important pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. nih.gov

Quinoline and Pyrimidine: The quinoline and pyrimidine ring systems are prevalent in many established drugs. The incorporation of a quinoline moiety into a 5-nitrothiophene structure has been investigated, leading to compounds with potential oncogenic activity, underscoring the importance of the nitro group. nih.gov Similarly, pyrimidine-substituted sulfonamides have been synthesized and evaluated for their biological activities. researchgate.net

While direct integration of this compound with isothiazole and anthracene is less documented in readily available literature, the general principles of molecular hybridization suggest that such derivatives could be synthesized and may exhibit interesting biological profiles.

Schiff Base Derivatives Incorporating 5-Nitrothiophene Moieties

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile intermediates in organic synthesis and are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov The formation of Schiff bases from 5-nitrothiophene derivatives has been a productive strategy in the development of new therapeutic candidates.

The synthesis of Schiff bases typically involves the condensation of a primary amine with an aldehyde or a ketone. In the context of 5-nitrothiophene, 5-nitrothiophene-2-carboxaldehyde (B54426) is a common starting material. This aldehyde can be reacted with various primary amines, including those containing a sulfonamide moiety, to yield the corresponding Schiff base derivatives. researchgate.net

A study focused on the microwave-assisted synthesis of Schiff bases derived from 5-nitrothiophene-2-carboxaldehyde and fluoro-substituted aromatic primary amines. researchgate.net The resulting compounds were characterized and evaluated for their in vitro antimicrobial activity, with some derivatives showing better inhibitory activities compared to the standard drug levofloxacin (B1675101). researchgate.net Molecular docking studies suggested that these compounds have a high binding affinity for the enoyl-ACP reductase enzyme, a key target in bacterial fatty acid synthesis. researchgate.net

Another area of investigation involves the synthesis of sulfonamide-based Schiff bases and their metal complexes. researchgate.net These compounds have been screened for their antibacterial and antifungal activities, with many exhibiting significant antimicrobial properties. nih.govresearchgate.net The general structure-activity relationship of sulfonamide-derived Schiff bases suggests that the nature of the substituents on the aromatic rings can significantly influence their biological activity. researchgate.net

Table 2: Antimicrobial Activity of 5-Nitrothiophene-Derived Schiff Bases

CompoundTarget OrganismActivityReference
Fluoro-substituted 5-nitrothiophene Schiff basesGram-positive and Gram-negative bacteriaBetter inhibitory activity than levofloxacin for some derivatives. researchgate.net
Sulfonamide-derived Schiff basesVarious bacteria and fungiSignificant antibacterial and antifungal activity. nih.govresearchgate.net
Pyranothiazole-Schiff bases with sulfonamideHuman breast cancer cell line (MCF7)Some compounds showed higher cytotoxic activity than doxorubicin. nih.gov

Alkyl Sulfonyl Hydrazide and Sulfonylhydrazone Analogues

Sulfonyl hydrazides and their corresponding sulfonylhydrazones are classes of organic compounds that have attracted interest in medicinal chemistry due to their diverse biological activities. While specific examples of alkyl sulfonyl hydrazides and sulfonylhydrazones derived directly from this compound are not extensively reported, the synthesis and biological evaluation of related structures provide a basis for their potential development.

Sulfonyl hydrazides can serve as versatile synthetic intermediates. For instance, a microwave-assisted method for the synthesis of unsymmetrical sulfides utilizes sulfonyl hydrazides as aryl thiol surrogates. organic-chemistry.org This methodology could potentially be adapted for the synthesis of novel thiophene derivatives.

More directly related, the synthesis of 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone has been reported. mdpi.com This compound, a hydrazone derivative of 5-nitrothiophene, demonstrated significant and selective bactericidal activity against multidrug-resistant Staphylococcus aureus and its biofilms. mdpi.com This finding underscores the potential of the 5-nitrothiophene moiety when incorporated into hydrazone structures. The study also highlighted that the substitution of a nitrofuran with a nitrothiophene can lead to compounds with high activity against MRSA, suggesting that the nitrothiophene moiety is a crucial pharmacophore for anti-staphylococcal activity. mdpi.com

Comparative Analysis with Established Nitro-Drug Scaffolds (e.g., Nitrofurans, Nitroimidazoles)

The 5-nitrothiophene scaffold shares the key feature of a nitroaromatic ring with other well-established classes of antimicrobial and antiparasitic drugs, namely the nitrofurans (e.g., nitrofurantoin, furazolidone) and the nitroimidazoles (e.g., metronidazole (B1676534), tinidazole). A comparative analysis of these scaffolds is crucial for understanding their respective mechanisms of action, spectrum of activity, and potential for therapeutic development.

Mechanism of Action: The antimicrobial activity of these nitroheterocyclic compounds is generally attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as nitro radical anions, which can damage cellular macromolecules such as DNA, proteins, and lipids, leading to cell death. researchgate.netnih.gov While the general mechanism is similar, the specific nitroreductases involved and the resulting metabolic pathways can differ between the classes of compounds and target organisms, leading to variations in their biological effects. For instance, in Trypanosoma cruzi, nifurtimox (B1683997) (a nitrofuran) and related compounds act as redox cyclers, while the 5-nitroimidazole megazol (B1676161) primarily acts as a thiol scavenger. nih.gov

Spectrum of Activity: Nitrofurans, such as nitrofurantoin, are commonly used as broad-spectrum antibacterial agents, particularly for urinary tract infections. nih.govijabbr.com They are effective against a wide range of Gram-positive and Gram-negative bacteria. nih.gov Nitroimidazoles, on the other hand, are the drugs of choice for the treatment of infections caused by anaerobic bacteria and certain protozoa, such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. nih.govnih.gov 5-nitrothiophene derivatives have also demonstrated a broad spectrum of activity, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal and antiparasitic properties. mdpi.comresearchgate.netresearchgate.netnih.gov

Comparative Studies: Direct comparative studies have provided valuable insights. A study on the carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats revealed that both classes of compounds could induce tumors, highlighting the importance of the nitro group for this toxicological endpoint. nih.gov In terms of antimicrobial efficacy, a study on novel nifuroxazide-like compounds showed that replacing the nitrofuran ring with a nitrothiophene moiety resulted in high activity against multidrug-resistant S. aureus. mdpi.com

Table 3: Comparative Features of Nitro-Drug Scaffolds

FeatureNitrothiophenesNitrofuransNitroimidazoles
Core Structure 5-membered sulfur-containing ring with a nitro group5-membered oxygen-containing ring with a nitro group5-membered nitrogen-containing ring with a nitro group
Primary Use Investigational (antibacterial, antifungal, anticancer, antiparasitic)Antibacterial (especially for UTIs)Antiprotozoal, Anaerobic antibacterial
Mechanism of Action Reductive activation of the nitro groupReductive activation of the nitro group, redox cyclingReductive activation of the nitro group, thiol scavenging
Spectrum of Activity Broad (Gram-positive and -negative bacteria, fungi, parasites)Broad (Gram-positive and -negative bacteria)Anaerobic bacteria and protozoa

Future Directions and Emerging Research Opportunities

Design and Synthesis of Novel (5-Nitrothiophen-2-yl)methanesulfonamide Derivatives with Refined Activity Profiles

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of this compound. The goal is to create analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. Synthetic strategies will likely focus on modifications at two key positions: the sulfonamide group and the nitrothiophene ring.

Modification of the Sulfonamide Moiety: The sulfonamide group is a versatile pharmacophore. ymerdigital.com Alterations could include the introduction of various alkyl, aryl, or heterocyclic substituents on the nitrogen atom. The synthesis of such derivatives often involves the reaction of a corresponding sulfonyl chloride with primary or secondary amines. frontiersrj.com These modifications can significantly influence the compound's solubility, lipophilicity, and ability to interact with biological targets. nih.gov

Functionalization of the Thiophene (B33073) Ring: The thiophene ring itself offers opportunities for structural diversification. While maintaining the essential 5-nitro group, which is often crucial for the bioactivation of nitroaromatic compounds, other positions on the ring could be functionalized. nih.govnih.gov Introducing different substituents could modulate the electronic properties of the nitro group, potentially refining its reduction potential and, consequently, its mechanism of action and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of a library of derivatives will be crucial for establishing robust Structure-Activity Relationships (SAR). nih.gov By correlating structural changes with biological activity, researchers can identify key molecular features responsible for the desired therapeutic effects. For instance, studies on other nitrothiophene derivatives have shown that the nature and position of substituents significantly impact antibacterial or antiparasitic activity. nih.govnih.govnih.gov

Table 1: Illustrative SAR Insights from Related Nitrothiophene Derivatives

Compound Class Key Structural Feature Impact on Activity Reference Compound Example
Nitrothiophene Carboxamides Efflux pump avoidance modifications Increased potency against multi-drug resistant bacteria An engineered nitrothiophene carboxamide
2-Substituted-5-nitrothiophenes Halogen at the 2-position High activity against E. coli and M. luteus 2-chloro-3,5-dinitrothiophene
5-Nitrothiophene-2-carboxamides Introduction of a basic morpholine (B109124) ring Improved aqueous solubility and potent antileishmanial activity Lead compounds 252 and 253 from a SAR campaign

This table provides examples from related compound classes to suggest potential SAR strategies for this compound.

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

To accelerate the drug discovery process and reduce reliance on costly and time-consuming empirical screening, advanced computational methods are indispensable. For this compound, in silico techniques can guide the design of new derivatives and predict their properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish mathematical relationships between the chemical structures of this compound derivatives and their biological activities. researchgate.net By generating a dataset of compounds with known activities, models can be built using various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.govosti.govmdpi.comresearchgate.net These models can then predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov For instance, QSAR studies on nitroaromatic compounds have successfully modeled their toxicity, providing a framework for designing safer analogues. nih.govosti.gov

Molecular Docking: If a specific biological target for this compound is identified, molecular docking simulations can be employed. This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to elucidate the molecular basis of interaction. nih.gov It can be used to screen virtual libraries of derivatives for their potential to bind to the active site of an enzyme or receptor, such as the bacterial enzyme dihydropteroate (B1496061) synthase, a common target for sulfonamides. nbinno.comnih.gov

Predictive Toxicology: A significant concern with nitroaromatic compounds is their potential for toxicity, including mutagenicity and carcinogenicity. researchgate.net Computational toxicology models can be used to predict these adverse effects early in the development process. By analyzing structural alerts and using predictive algorithms, researchers can flag potentially toxic derivatives and focus on those with a more favorable safety profile.

Investigation of Novel Biological Targets and Signaling Pathways

A critical area of future research is to elucidate the precise mechanism of action of this compound and to identify its cellular targets. While the sulfonamide class is known to inhibit folic acid synthesis in bacteria, nitroaromatic compounds often act as prodrugs that require reductive activation to exert their effects. nih.govnbinno.comnih.gov

Nitroreductase-Mediated Activation: Many nitro-heterocyclic compounds are activated by bacterial nitroreductases, which are enzymes that are often absent or have different specificities in mammalian cells. nih.gov This selective activation is a key advantage for developing targeted antimicrobial agents. Future studies should investigate whether this compound is a substrate for specific bacterial or parasitic nitroreductases. Identifying the activating enzymes could also help overcome resistance mechanisms. nih.gov

Identification of Covalent Targets: The reduction of the nitro group can generate reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can covalently modify cellular macromolecules like proteins and DNA. nih.govmdpi.com Proteomic and genomic approaches could be used to identify the specific proteins or pathways that are targeted by activated this compound. For example, research on 5-nitrothiophene-2-carboxamides in Leishmania revealed that their bioactivation leads to the covalent modification of multiple proteins, particularly ribosomal proteins involved in translation. dur.ac.uk

Exploring Non-Classical Targets: Beyond the canonical antifolate pathway, sulfonamide derivatives have been shown to interact with a variety of other targets, including carbonic anhydrases, proteases, and kinases, implicating them in anticancer, anti-inflammatory, and antiviral activities. nih.govymerdigital.commdpi.com A broad-based screening of this compound and its derivatives against a panel of enzymes and receptors could uncover novel therapeutic applications.

Development of Targeted Delivery Systems for this compound Compounds

Even a highly potent compound can be limited by poor pharmacokinetics, such as low solubility or inefficient delivery to the target site. The development of targeted drug delivery systems (TDDS) offers a strategy to overcome these limitations. youtube.com

Prodrug Strategies: One approach is to design prodrugs that release the active this compound in situ. For example, succinylsulfathiazole (B1662138) is a sulfonamide prodrug designed for targeted action in the gastrointestinal tract, where it is slowly hydrolyzed to release the active drug, minimizing systemic exposure. nbinno.com Similar strategies could be developed to target specific tissues or pathogens.

Nanoparticle-Based Carriers: Encapsulating this compound derivatives in nanoparticle carriers, such as liposomes or polymeric nanoparticles, could enhance their solubility, stability, and circulation time. researchgate.net Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) to direct the drug specifically to cancer cells or infected tissues, a concept known as active targeting. youtube.com

Hypoxia-Activated Delivery: Given that nitroaromatic compounds are often activated under low-oxygen (hypoxic) conditions, there is a significant opportunity to develop them as hypoxia-activated prodrugs (HAPs) for cancer therapy. nih.govmdpi.com Tumors often contain hypoxic regions that are resistant to conventional therapies. A this compound-based HAP would remain inactive in normal, well-oxygenated tissues but would be reduced to a cytotoxic agent specifically within the tumor microenvironment. nih.govmdpi.com

Exploration of Synergistic Effects with Complementary Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of infectious diseases and cancer, as it can enhance efficacy, reduce the likelihood of resistance, and lower required doses. tandfonline.com

Combination with Dihydrofolate Reductase Inhibitors: A classic example of synergy is the combination of sulfonamides with dihydrofolate reductase (DHFR) inhibitors like trimethoprim. tandfonline.com This "sequential blockade" of two steps in the folic acid synthesis pathway results in a bactericidal effect, whereas each drug alone is typically bacteriostatic. nih.govtandfonline.com Investigating the combination of this compound derivatives with DHFR inhibitors is a logical and promising research direction.

Overcoming Antimicrobial Resistance: As bacteria develop resistance to existing antibiotics, combination therapies become increasingly important. nih.gov Exploring the synergistic effects of this compound with other classes of antibiotics could reveal combinations that are effective against drug-resistant strains. For instance, the compound could potentially inhibit a pathway that, when blocked, re-sensitizes the bacteria to another drug.

Adjuvant in Cancer Therapy: If derivatives show anticancer potential, particularly as HAPs, they could be combined with other cancer treatments. For example, they could be used alongside radiation therapy or chemotherapy to target the hypoxic cancer cells that are often resistant to these conventional treatments. nih.gov

By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound, potentially leading to the development of a new generation of drugs for a range of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.